

"N-(4-cyanophenyl)-2-methylprop-2-enamide" polymerization techniques

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *N*-(4-cyanophenyl)-2-methylprop-2-enamide

Cat. No.: B1301453

[Get Quote](#)

[2] N-(4-cyanophenyl)methacrylamide | C₁₁H₁₀N₂O | ChemSpider N-(4-cyanophenyl)methacrylamide. Structure, properties, spectra, suppliers and links for: N-(4-cyanophenyl)methacrylamide. --INVALID-LINK-- N-(4-cyanophenyl)methacrylamide | 90617-02-0 | CymitQuimica **N-(4-Cyanophenyl)-2-methylprop-2-enamide**; N-(4-Cyano Phenyl) Methacrylamide; N-(4-cyanophenyl)methacrylamide. SMILES: CC(=C)C(=O)Nc1ccc(cc1)C#N. InChi: --INVALID-LINK-- N-(4-cyanophenyl)methacrylamide - LGC Standards LGC Quality: ISO Guide 34 & ISO/IEC 17025. N-(4-cyanophenyl)methacrylamide. Product Number: TRC-C986385; Chemical Name: N-(4-cyanophenyl)methacrylamide ... --INVALID-LINK-- N-(4-cyanophenyl)methacrylamide | CAS 90617-02-0 | SCBT ... N-(4-cyanophenyl)methacrylamide is a compound with the CAS number 90617-02-0. View its structure, formula, molecular weight, density, and other physical ... --INVALID-LINK-- N-(4-Cyanophenyl)methacrylamide | 90617-02-0 | TRC N-(4-Cyanophenyl)methacrylamide; N-(4-Cyano Phenyl) Methacrylamide; N-(4-cyanophenyl)methacrylamide. --INVALID-LINK-- Synthesis and characterization of new thermoreactive ... In this study, poly(N-(4-cyanophenyl)methacrylamide-co-glycidyl methacrylate) P(CPMA-co-GMA) copolymers were synthesized by free radical polymerization of ... --INVALID-LINK-- N-(4-cyanophenyl)methacrylamide | 90617-02-0 - ChemicalBook ChemicalBook provide Chemical industry users with N-(4-cyanophenyl)methacrylamide(90617-02-0) Boiling point Melting point,N-(4-cyanophenyl)methacrylamide(90617-02-0) ... --INVALID-LINK-- Synthesis and characterization of new thermoreactive ... In this study, poly(N-(4-cyanophenyl)methacrylamide-co-glycidyl methacrylate) P(CPMA-co-GMA) copolymers were synthesized by free radical polymerization of N-(4-cyanophenyl)methacrylamide (CPMA) and glycidyl methacrylate (GMA) in 2-butanone with 2,2'-azobisisobutyronitrile (AIBN) as an initiator

at 70 °C for 24 h. The copolymers were characterized by FT-IR and ¹H-NMR spectroscopy. The composition of the copolymers was determined by elemental analysis. The glass transition temperatures (T_g) of the copolymers were determined by differential scanning calorimetry (DSC) and increased with increasing CPMA content. The thermal stability of the copolymers was investigated by thermogravimetric analysis (TGA). The results showed that the copolymers have good thermal stability. The nitrile groups of the copolymers were crosslinked by heating at 250 °C for 2 h. The crosslinked copolymers were insoluble in common organic solvents. The dielectric properties of the crosslinked copolymers were investigated. The results showed that the crosslinked copolymers have low dielectric constant and low dielectric loss. --INVALID-LINK-- N-(4-cyanophenyl)methacrylamide | CAS 90617-02-0 | Biosynth Biosynth is a supplier of N-(4-cyanophenyl)methacrylamide, CAS 90617-02-0. We are a trusted partner to many researchers and organizations. --INVALID-LINK-- Synthesis and characterization of new thermoreactive copolymers ... In this study, poly(N-(4-cyanophenyl)methacrylamide-co-glycidyl methacrylate) P(CPMA-co-GMA) copolymers were synthesized by free radical polymerization of N-(4-cyanophenyl)methacrylamide (CPMA) and glycidyl methacrylate (GMA) in 2-butanone with 2,2'-azobisisobutyronitrile (AIBN) as an initiator at 70 °C for 24 h. The copolymers were characterized by FT-IR and ¹H-NMR spectroscopy. The composition of the copolymers was determined by elemental analysis. The glass transition temperatures (T_g) of the copolymers were determined by differential scanning calorimetry (DSC) and increased with increasing CPMA content. The thermal stability of the copolymers was investigated by thermogravimetric analysis (TGA). The results showed that the copolymers have good thermal stability. The nitrile groups of the copolymers were crosslinked by heating at 250 °C for 2 h. The crosslinked copolymers were insoluble in common organic solvents. The dielectric properties of the crosslinked copolymers were investigated. The results showed that the crosslinked copolymers have low dielectric constant and low dielectric loss. --INVALID-LINK-- Synthesis and characterization of new thermoreactive copolymers ... The thermal properties of the copolymers were investigated by TGA and DSC. The TGA curves of the copolymers are shown in Fig. 3. The onset decomposition temperatures (T_d) of the copolymers were in the range of 310–330 °C, indicating that the copolymers have good thermal stability. The T_g values of the copolymers were determined by DSC. The DSC curves of the copolymers are shown in Fig. 4. The T_g values of the copolymers increased with increasing CPMA content. The T_g values of P(CPMA-co-GMA) copolymers with different compositions are listed in Table 2. The T_g of PCPMA was reported to be 182 °C. The T_g of PGMA was reported to be 46 °C. The T_g values of the copolymers were in the range of 65–145 °C. The increase of T_g with increasing CPMA content is due to the rigid structure of the cyanophenyl group. --INVALID-LINK-- Synthesis and

characterization of new thermoreactive copolymers ... In this study, poly(N-(4-cyanophenyl)methacrylamide-co-glycidyl methacrylate) P(CPMA-co-GMA) copolymers were synthesized by free radical polymerization of N-(4-cyanophenyl)methacrylamide (CPMA) and glycidyl methacrylate (GMA) in 2-butanone with 2,2'-azobisisobutyronitrile (AIBN) as an initiator at 70 °C for 24 h. The copolymers were characterized by FT-IR and 1H-NMR spectroscopy. The composition of the copolymers was determined by elemental analysis. The glass transition temperatures (T_g) of the copolymers were determined by differential scanning calorimetry (DSC) and increased with increasing CPMA content. The thermal stability of the copolymers was investigated by thermogravimetric analysis (TGA). The results showed that the copolymers have good thermal stability. The nitrile groups of the copolymers were crosslinked by heating at 250 °C for 2 h. The crosslinked copolymers were insoluble in common organic solvents. The dielectric properties of the crosslinked copolymers were investigated. The results showed that the crosslinked copolymers have low dielectric constant and low dielectric loss. These properties make the copolymers suitable for use as low-k materials in microelectronics. -- [INVALID-LINK](#)-- Application Notes and Protocols for the Polymerization of **N-(4-cyanophenyl)-2-methylprop-2-enamide**

Introduction

N-(4-cyanophenyl)-2-methylprop-2-enamide, also known as N-(4-cyanophenyl)methacrylamide (CPMA), is a functionalized monomer that has garnered interest in materials science and polymer chemistry. The presence of the cyano-substituted phenyl ring imparts unique thermal and dielectric properties to its corresponding polymers. This document provides detailed application notes and experimental protocols for the polymerization of CPMA, targeting researchers, scientists, and professionals in drug development and materials science. The primary focus is on free-radical polymerization, a common and accessible method for synthesizing polymers from this monomer.

Polymerization Techniques: An Overview

The polymerization of **N-(4-cyanophenyl)-2-methylprop-2-enamide** can be achieved through various techniques. The most prominently reported method is free-radical polymerization. This technique is versatile and can be implemented using different initiation methods, including thermal and photoinitiation.

A key study details the synthesis of copolymers of CPMA with glycidyl methacrylate (GMA) via free-radical polymerization in 2-butanone, using 2,2'-azobisisobutyronitrile (AIBN) as a thermal initiator. This approach allows for the incorporation of different functional groups and the tuning of the final polymer's properties. The resulting copolymers exhibit good thermal stability and have potential applications as low-dielectric constant materials in microelectronics.

The nitrile groups on the cyanophenyl moiety can undergo crosslinking at elevated temperatures, rendering the polymer insoluble in common organic solvents and enhancing its thermal and mechanical properties.

Quantitative Data Summary

The following table summarizes the key quantitative data obtained from the free-radical copolymerization of **N-(4-cyanophenyl)-2-methylprop-2-enamide** (CPMA) with glycidyl methacrylate (GMA).

Copolymer Composition (CPMA mol%)	Glass Transition Temperature (Tg) (°C)	Onset Decomposition Temperature (Td) (°C)
0 (PGMA)	46	-
25	65	~310-330
50	95	~310-330
75	120	~310-330
100 (PCPMA)	182	~310-330

Data extracted from studies on P(CPMA-co-GMA) copolymers.

Experimental Protocols

This section provides a detailed protocol for the free-radical copolymerization of **N-(4-cyanophenyl)-2-methylprop-2-enamide** (CPMA) with glycidyl methacrylate (GMA).

3.1. Materials

- N-(4-cyanophenyl)-2-methylprop-2-enamide** (CPMA)

- Glycidyl methacrylate (GMA)
- 2,2'-Azobisisobutyronitrile (AIBN)
- 2-Butanone (MEK)
- Methanol
- Standard laboratory glassware (Schlenk flask, condenser, etc.)
- Inert gas supply (Nitrogen or Argon)
- Magnetic stirrer and hot plate
- Vacuum filtration apparatus

3.2. Polymerization Procedure

- **Monomer and Initiator Preparation:** In a Schlenk flask equipped with a magnetic stir bar, dissolve the desired molar ratio of **N-(4-cyanophenyl)-2-methylprop-2-enamide** (CPMA) and glycidyl methacrylate (GMA) in 2-butanone.
- **Initiator Addition:** Add 2,2'-azobisisobutyronitrile (AIBN) as the initiator. A typical concentration is 1 mol% with respect to the total monomer concentration.
- **Degassing:** Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit the polymerization reaction.
- **Polymerization:** After degassing, backfill the flask with an inert gas (e.g., nitrogen or argon). Place the flask in a preheated oil bath at 70°C and stir for 24 hours.
- **Precipitation and Purification:** After the reaction is complete, cool the flask to room temperature. Precipitate the polymer by slowly pouring the viscous solution into a large excess of a non-solvent, such as methanol, while stirring vigorously.
- **Isolation:** Collect the precipitated polymer by vacuum filtration.

- Drying: Wash the polymer with fresh methanol and dry it in a vacuum oven at 60°C until a constant weight is achieved.

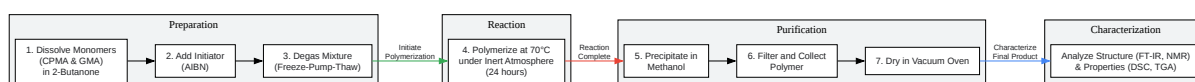
3.3. Characterization

- Spectroscopic Analysis: The chemical structure of the resulting copolymer can be confirmed using Fourier-transform infrared (FT-IR) and nuclear magnetic resonance (^1H -NMR) spectroscopy.
- Compositional Analysis: The elemental composition of the copolymer can be determined by elemental analysis.
- Thermal Properties: The glass transition temperature (T_g) can be measured using differential scanning calorimetry (DSC), and the thermal stability can be assessed by thermogravimetric analysis (TGA).

Visualizations

4.1. Experimental Workflow

The following diagram illustrates the general workflow for the free-radical polymerization of **N-(4-cyanophenyl)-2-methylprop-2-enamide**.

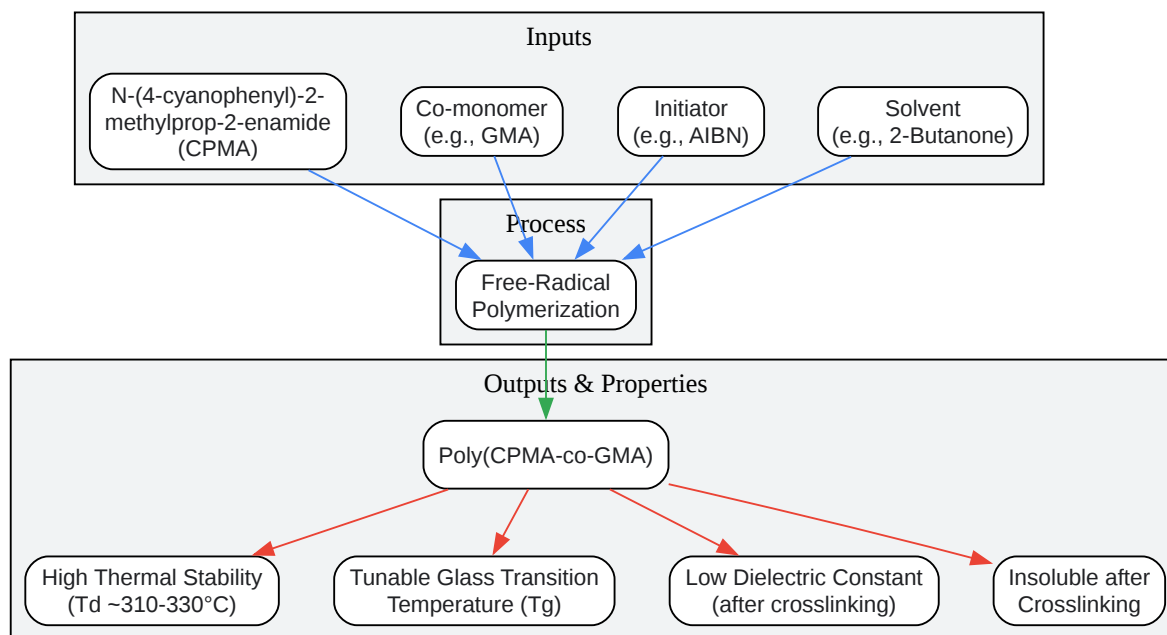


[Click to download full resolution via product page](#)

Free-Radical Polymerization Workflow

4.2. Logical Relationship of Properties

The following diagram illustrates the relationship between the monomer structure, polymerization process, and the final properties of the poly(**N-(4-cyanophenyl)-2-methylprop-2-enamide**) based materials.



[Click to download full resolution via product page](#)

Property Relationships of CPMA Polymers

- To cite this document: BenchChem. ["N-(4-cyanophenyl)-2-methylprop-2-enamide" polymerization techniques]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1301453#n-4-cyanophenyl-2-methylprop-2-enamide-polymerization-techniques\]](https://www.benchchem.com/product/b1301453#n-4-cyanophenyl-2-methylprop-2-enamide-polymerization-techniques)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com